

A Historical and Technical Guide to Mecoprop (MCPP) in Agriculture

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(2-Methylphenoxy)acetic acid

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A comprehensive overview of the development, application, and evolution of the phenoxy herbicide Mecoprop, tailored for researchers, scientists, and drug development professionals.

This technical guide provides a detailed historical perspective on the use of Mecoprop (MCPP) in agriculture, from its origins in the post-World War II era of herbicide discovery to its current formulations. It covers the synthesis, mechanism of action, toxicological profile, and environmental fate of this widely used herbicide. The guide also includes detailed experimental protocols and quantitative data to support further research and understanding.

Historical Development

The development of Mecoprop is rooted in the pioneering research on synthetic auxins and the emergence of the first selective phenoxy herbicides, 2,4-D and MCPA, in the 1940s.^[1] This period saw intensive investigation into plant growth-regulating substances. Key contributions to the development of phenoxyalkanoic acids came from UK institutions such as Imperial Chemical Industries (ICI) and the agricultural research station at Wye College, University of London.^[2] Professor R. L. Wain and his team at Wye College were instrumental in exploring the structure-activity relationships of these compounds in the 1950s.^[2]

Mecoprop, chemically known as 2-(4-chloro-2-methylphenoxy)propanoic acid, was a logical progression from MCPA. The key innovation was the addition of a methyl group to the propionic acid side chain, which enhanced its herbicidal activity against specific broadleaf weeds that were less susceptible to MCPA and 2,4-D.^[2] Mecoprop was first registered as a pesticide in 1964.^[3]

A pivotal discovery in the history of Mecoprop was the recognition of its stereoisomerism. It was found that the herbicidal activity resides almost exclusively in the (R)-(+)-enantiomer, which became known as Mecoprop-P.^{[2][4]} This discovery was crucial for developing more effective and environmentally conscious formulations. By using only the active isomer, the application rate of the chemical could be reduced, lessening the metabolic load on non-target organisms.^[2] In the 1980s, technologies were developed to produce the single enriched isomer form, Mecoprop-P, on a commercial scale.^[5] Subsequently, regulatory bodies like the U.S. Environmental Protection Agency (EPA) initiated a shift from the racemic mixture to the enriched isomer. In 2007, the EPA completed its Reregistration Eligibility Decision (RED) for Mecoprop-p, solidifying this transition.^{[1][5]}

Chemical Synthesis

The industrial synthesis of Mecoprop involves the reaction of 2-methyl-4-chlorophenol with a derivative of propionic acid. The resulting product is a racemic mixture of the (R) and (S) enantiomers.^[2]

General Laboratory-Scale Synthesis:

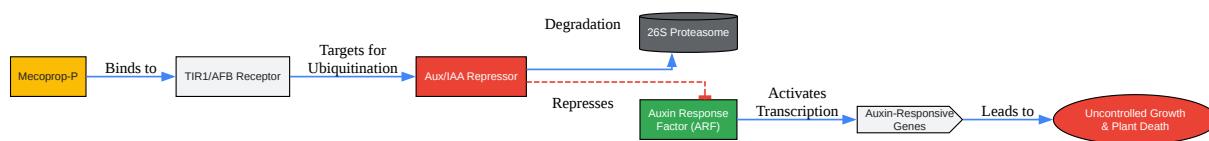
- Formation of the Phenoxide: Dissolve 4-chloro-2-methylphenol in a suitable solvent like toluene. Add a stoichiometric amount of a base, such as sodium hydroxide, and stir to form the sodium 4-chloro-2-methylphenoxyde.
- Condensation Reaction: Add 2-chloropropionic acid to the reaction mixture. Heat the mixture to reflux for several hours.
- Work-up and Purification: After the reaction is complete, cool the mixture and acidify it with hydrochloric acid to precipitate the Mecoprop. The crude product can then be collected by filtration and purified by recrystallization.^[1]

To produce the herbicidally active Mecoprop-P, a chiral resolution step is required to separate the (R)-(+)-enantiomer from the racemic mixture. This can be achieved through techniques such as crystallization or chromatography.^[6]

Mechanism of Action: Synthetic Auxin

Mecoprop is a synthetic auxin herbicide, meaning it mimics the action of the natural plant hormone indole-3-acetic acid (IAA).^[7] However, unlike IAA, which is readily metabolized by plants, Mecoprop is more persistent, leading to a sustained and lethal hormonal imbalance in susceptible broadleaf weeds.^[2]

When applied, Mecoprop is absorbed by the leaves and roots and translocated to areas of active growth.^{[2][8]} In susceptible plants, Mecoprop-P binds to the TIR1/AFB family of auxin co-receptors. This binding initiates a signaling cascade that leads to the degradation of Aux/IAA transcriptional repressors. The degradation of these repressors de-represses auxin response factors (ARFs), leading to the unregulated expression of auxin-responsive genes. This results in uncontrolled and disorganized cell division and growth, ultimately causing the death of the plant.^[9] Most grass species are tolerant to Mecoprop due to differences in their vascular structure and a greater ability to metabolize the herbicide.^[2]



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Mecoprop's auxin-mimicking signaling pathway.

Data Presentation

Quantitative Toxicological Data

Mecoprop is classified by the U.S. EPA as a toxicity class III agent, indicating it is slightly toxic.
^[2]

Test Type	Species	Route	Value
Acute Toxicity			
LD50	Rat	Oral	930 - 1210 mg/kg[2]
LD50	Mouse	Oral	650 mg/kg[2]
LD50	Rat	Dermal	>4000 mg/kg[2]
LC50 (4h)	Rat	Inhalation	>12.5 mg/L[2]
LC50 (96h)	Rainbow Trout	Aquatic	124 ppm[3]
LC50 (96h)	Bluegill Sunfish	Aquatic	>100 ppm[2]
LD50	Bobwhite Quail	Oral	700 mg/kg[3]
Chronic Toxicity			
NOAEL (90-day)	Rat	Oral	3 mg/kg/day (kidney effects)[10]
NOAEL (2-year)	Rat	Oral	1 mg/kg/day (kidney effects)[10]

Efficacy of Mecoprop-P on Broadleaf Weeds

Mecoprop-P is effective against a range of broadleaf weeds, particularly in turf and cereal crops.[11]

Target Weed	Common Name	Typical Application Rate (L/ha)	Growth Stage for Optimal Control
Stellaria media	Common Chickweed	5.5 - 8.5	2-4 leaf stage[12]
Cerastium vulgatum	Mouse-ear Chickweed	5.5 - 8.5	Actively growing[12]
Trifolium spp.	Clover	5.5 - 8.5	Actively growing[12]
Plantago spp.	Plantain	5.5 - 8.5	Actively growing[12]
Ranunculus spp.	Buttercup	8.5	Before flowering[12]

Environmental Fate Parameters

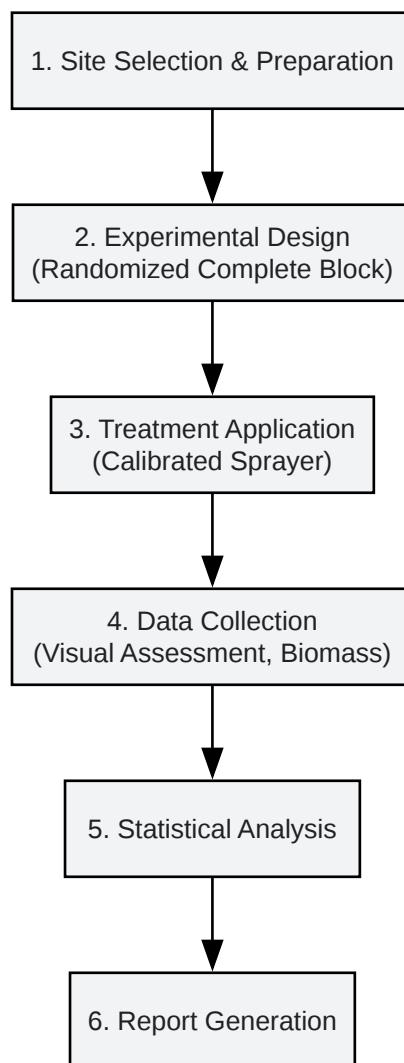
The environmental persistence and mobility of Mecoprop are key considerations for its use.

Parameter	Value	Interpretation
Soil Half-Life (DT50)	8 - 12 days (field conditions) [13]	Non-persistent [14]
Soil Organic Carbon-Water Partitioning Coefficient (Koc)	170 mL/g	High mobility [13]
Water Solubility	620 ppm	Soluble

Experimental Protocols

Herbicide Efficacy Trial

This protocol outlines a standard field trial to assess the efficacy of a Mecoprop formulation.[\[8\]](#)



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Workflow for a herbicide efficacy trial.

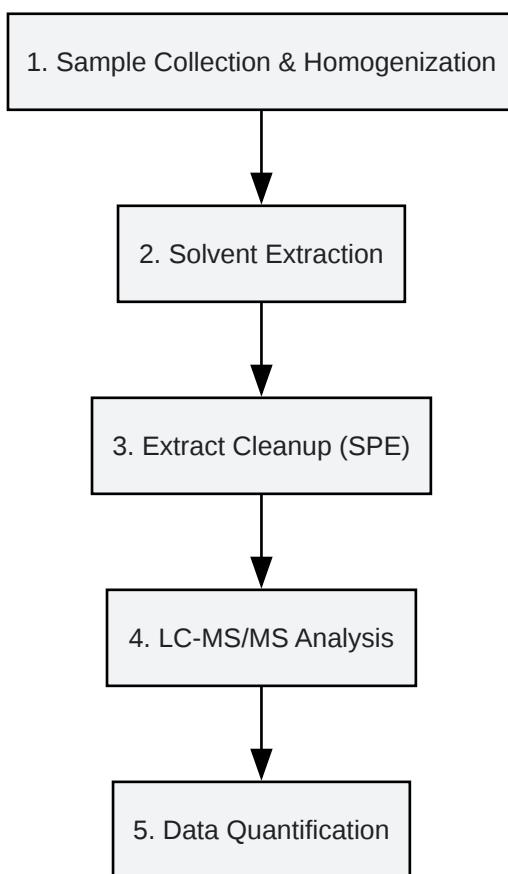
Methodology:

- Experimental Design: Use a randomized complete block design with a minimum of three to four replications. Treatments should include a range of application rates of the Mecoprop formulation, an untreated control, and a commercial standard for comparison.[8]
- Application: Apply treatments using a calibrated sprayer to ensure uniform coverage. Record environmental conditions at the time of application.[8]

- Data Collection: Visually assess the percentage of weed control at set intervals (e.g., 7, 14, 21, and 28 days after treatment). Quantitative data, such as weed density and biomass, can also be collected.[8]
- Statistical Analysis: Analyze the collected data using appropriate statistical methods to determine the significance of treatment effects.[8]

Residue Analysis in Soil by LC-MS/MS

This protocol describes a method for determining Mecoprop residues in soil.



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Workflow for Mecoprop residue analysis.

Methodology:

- Extraction: Extract Mecoprop from the soil sample using an appropriate solvent.

- Cleanup: Remove interfering co-extracted substances from the extract using solid-phase extraction (SPE).
- Analysis: Analyze the cleaned-up extract using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
- Quantification: Quantify the concentration of Mecoprop based on a calibration curve prepared from a certified analytical standard.

Weed Resistance

The repeated use of herbicides with the same mode of action can lead to the selection of resistant weed biotypes. While resistance to phenoxy herbicides is less common than with other herbicide groups, it has been documented.^[15] For instance, populations of nodding thistle (*Carduus nutans*), slender winged thistle (*Carduus pycnocephalus*), and giant buttercup (*Ranunculus acris*) have developed resistance to phenoxy herbicides in some regions.^[15]

Mechanisms of herbicide resistance are generally categorized as:

- Target-site resistance (TSR): A modification of the herbicide's target site, preventing the herbicide from binding and exerting its effect.^{[16][17]}
- Non-target-site resistance (NTSR): Mechanisms that reduce the amount of active herbicide reaching the target site, such as enhanced metabolism, reduced uptake or translocation, or sequestration of the herbicide.^{[16][17]}

For phenoxy herbicides, NTSR, particularly enhanced metabolism, is a more likely mechanism of resistance.^[18] To mitigate the development of resistance, it is recommended to rotate the use of herbicides with different modes of action and to use integrated weed management practices.^[12]

Regulatory History

- 1964: Mecoprop is first registered as a pesticide in the United States.^[3]
- 1980s: Technologies for the commercial-scale production of the herbicidally active isomer, Mecoprop-P, are developed.^[5]

- 1988: The Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA) is amended, accelerating the reregistration of older pesticides.[5]
- 1996: Technical manufacturers begin to obtain EPA registrations for Mecoprop-P, and end-use product formulations start to be converted to the single enriched isomer.[5]
- 2007: The U.S. EPA completes the Reregistration Eligibility Decision (RED) for Mecoprop-p, concluding that products containing it are eligible for reregistration with the implementation of specified mitigation measures.[1][5]
- European Union: Mecoprop-P has been subject to peer review under EU regulations to assess its risk to human health and the environment, with ongoing evaluations to ensure its safe use.[19][20]

Conclusion

Mecoprop has been a significant tool in selective weed control for decades, evolving from a racemic mixture to the more targeted and efficient Mecoprop-P. Its history reflects the broader advancements in agricultural chemistry and regulatory science. A thorough understanding of its synthesis, mechanism of action, and environmental behavior is crucial for its continued responsible use and for the development of future weed management strategies. The data and protocols presented in this guide provide a foundation for further research into this important class of herbicides.

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- To cite this document: BenchChem. [A Historical and Technical Guide to Mecoprop (MCPP) in Agriculture]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b155009#historical-perspective-on-the-use-of-mcpp-in-agriculture>]

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